5-Chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene
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Overview
Description
5-Chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, along with a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a suitable benzene derivative, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of reactive halogenating agents and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
5-Chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene involves its interaction with molecular targets through various pathways The presence of multiple halogen atoms can influence its reactivity and binding affinity to specific enzymes or receptors
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(difluoromethoxy)-1-benzothiophene-3-thiol
- [5-chloro-2-(difluoromethoxy)phenyl]methanol
Uniqueness
Compared to similar compounds, 5-Chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene is unique due to the specific combination of halogen atoms and the difluoromethoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H3ClF3IO |
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Molecular Weight |
322.45 g/mol |
IUPAC Name |
5-chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H3ClF3IO/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7H |
InChI Key |
XZQBERMXSKHODD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)I)Cl |
Origin of Product |
United States |
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